molecular formula C₃₀H₅₇NO₂SSi₂ B1139842 4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole CAS No. 210690-85-0

4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole

Cat. No.: B1139842
CAS No.: 210690-85-0
M. Wt: 552.02
InChI Key:
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Description

4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₅₇NO₂SSi₂ and its molecular weight is 552.02. The purity is usually 95%.
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Scientific Research Applications

Formation and Structural Analysis : Research on similar compounds often involves the formation of complex structures through reactions such as hydrolysis, oxidative coupling, and 1,3-dipolar cycloaddition reactions. For instance, the formation of an oxygen-centered Ba2Zn4 octahedron via hydrolysis demonstrated intricate bonding arrangements and metal coordination (Westerhausen et al., 2006). These studies highlight the complex interactions and structural diversity possible with organosilicon and related compounds.

Reactivity and Mechanistic Insights : The research also explores the reactivity of these compounds under various conditions, providing valuable mechanistic insights. For example, studies on the one-electron oxidation of dimethyl palladium(II) complexes offer a detailed understanding of the ligand effects on product formation, showcasing the intricate balance between oxidative methyl transfer and Pd–C bond homolysis (Lanci et al., 2014).

Synthetic Applications : The synthesis and functionalization of compounds featuring tert-butyl(dimethyl)silyl groups are of significant interest due to their potential applications in organic synthesis and materials science. The development of methods for the synthesis of fused-ring heterocycles from keto–enol tautomers of thiazolyl compounds (Silva et al., 2012) and the use of zinc- and samarium-promoted substitution reactions (Valiullina et al., 2018) demonstrate the versatility of these compounds in facilitating novel transformations.

Material Properties and Light Emission : Some studies investigate the properties of these compounds in the context of materials science, such as the control of the reversibility of excited-state intramolecular proton transfer (ESIPT) reaction to tune white organic light-emitting diodes (Zhang et al., 2016). These findings suggest potential applications in the development of advanced photonic and electronic materials.

Properties

IUPAC Name

tert-butyl-[(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57NO2SSi2/c1-23(16-15-17-24(2)21-32-35(11,12)29(5,6)7)18-19-28(33-36(13,14)30(8,9)10)25(3)20-27-22-34-26(4)31-27/h18,20,22,24,28H,15-17,19,21H2,1-14H3/b23-18-,25-20+/t24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYIQLTBSOSCD-SKTKRZFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57NO2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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